![molecular formula C18H24ClNO B3086039 {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride CAS No. 1158461-42-7](/img/structure/B3086039.png)
{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
概要
説明
The compound “{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride” is a complex organic molecule. It contains a benzene ring (phenyl group), an ether group (benzyloxy), an amine group, and a butyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage (benzyloxy), the attachment of the butyl group, and the introduction of the amine group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms . The benzene ring and the ether group would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring could undergo electrophilic aromatic substitution reactions, while the ether group could be cleaved under acidic conditions . The amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its overall stability and possibly its solubility in organic solvents .科学的研究の応用
Synthesis and Antimicrobial Activity
- Antimicrobial Applications: Derivatives of structurally similar compounds have been synthesized and evaluated for antimicrobial activity. For instance, N-Substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Catalysis and Organic Synthesis
- Catalytic Applications: Research on compounds with benzylamine functionalities includes their use in catalytic processes. For example, Ir-catalyzed allylic aminations leading to high enantioselectivity in the synthesis of cyclic beta-amino alcohol derivatives highlight the relevance of such structures in synthetic organic chemistry, potentially offering routes to synthesize complex molecules including pharmaceuticals (Lee et al., 2007).
Material Science and Polymerization
- Polymerization Catalysts: The structural motif of benzylamine derivatives is also explored in the context of polymerization. Lanthanide complexes with benzoxazine-functionalized amine ligands have shown efficacy in the ring-opening polymerization of cyclic esters, presenting a method to synthesize polymers with potential applications in biodegradable materials and drug delivery systems (Liang et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition: Amine derivatives have been assessed for their performance as corrosion inhibitors on mild steel in acidic media. The protective film formation by these compounds on the steel surface highlights their utility in industrial applications where corrosion resistance is crucial (Boughoues et al., 2020).
Photocatalytic Properties
- Photocatalytic Applications: Coordination polymers based on amine derivatives have been explored for their photocatalytic properties, particularly in the degradation of pollutants like methylene blue in water, underscoring their potential in environmental remediation and sustainable chemistry applications (Cheng et al., 2016).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it.
将来の方向性
特性
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16;/h4-12,15,19H,3,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHIAUGTIICFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)


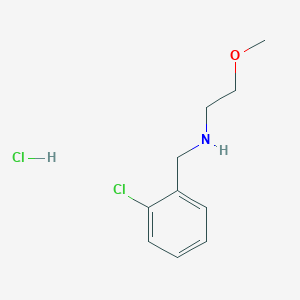
![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)
amine hydrochloride](/img/structure/B3085997.png)

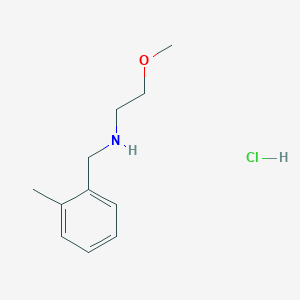

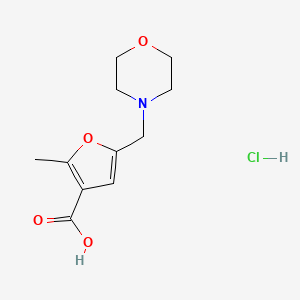

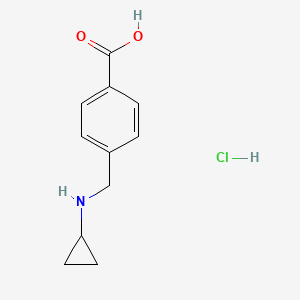
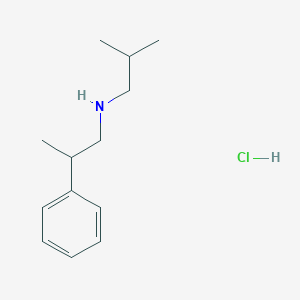
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)